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4-(Azidomethyl)-1,3-oxazole

Cat. No.: B13505903
M. Wt: 124.10 g/mol
InChI Key: YNMHTZCFGJUAIG-UHFFFAOYSA-N
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Description

Significance of 1,3-Oxazole Heterocycles in Synthetic Chemistry

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. ijpsonline.combeilstein-journals.org This structural motif is not merely a synthetic curiosity; it is a recurring feature in a multitude of natural products and pharmacologically active molecules. beilstein-journals.orgnumberanalytics.com The oxazole (B20620) ring is relatively stable and is found in natural products with antibiotic or antimicrobial properties, such as pimprinine (B1677892) and phenoxan. beilstein-journals.org

The significance of the 1,3-oxazole core in synthetic chemistry stems from several key characteristics:

Bioisosteric Replacement: In medicinal chemistry, the oxazole ring is often used as a bioisostere for amide and ester groups. This substitution can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and better cell permeability, while maintaining or improving biological activity.

Scaffold for Biologically Active Compounds: A vast number of synthetic compounds containing the oxazole moiety have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. numberanalytics.com For instance, the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin and the broad-spectrum antibiotic Sulfamoxole both feature the oxazole ring as a key structural component. beilstein-journals.orgacs.org

Versatile Synthetic Intermediate: The oxazole ring can participate in various chemical transformations. It can act as a diene in Diels-Aide reactions, providing a pathway to other important heterocyclic structures like pyridines. This reactivity was famously exploited in the synthesis of pyridoxine (B80251) (a form of vitamin B6). beilstein-journals.org The different positions on the oxazole ring (C2, C4, and C5) can be functionalized, allowing for the construction of diverse and complex molecular architectures.

The development of new synthetic methodologies to access substituted oxazoles remains an active area of research, underscoring the continued importance of this heterocycle in organic synthesis. ijpsonline.comnih.govresearchgate.netorganic-chemistry.org

The Azidomethyl Moiety as a Versatile Functional Group in Organic Synthesis

The azidomethyl group (-CH₂N₃) is a compact and highly versatile functional group that has become indispensable in modern organic synthesis. Its utility is derived from the unique reactivity of the azide (B81097) functional group. Organic azides are relatively stable and can be carried through many synthetic steps, yet they can be transformed into a variety of other important functional groups under specific conditions. mdpi.com

Key applications of the azidomethyl moiety include:

Precursor to Amines: The azide group is readily reduced to a primary amine. This transformation is highly efficient and can be achieved using a variety of reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. This makes the azidomethyl group a masked form of a primary aminomethyl group. mdpi.com

"Click" Chemistry: The azide group is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are known for their high efficiency, selectivity, and tolerance of a wide range of functional groups, making them ideal for the construction of complex molecules, including bioconjugates and functional materials. mdpi.comaksci.com The reaction of an azidomethyl-substituted molecule with an alkyne results in the formation of a stable 1,2,3-triazole linkage.

Nitrene Chemistry: Upon thermolysis or photolysis, azides can extrude dinitrogen gas to form highly reactive nitrene intermediates. These nitrenes can undergo a variety of transformations, such as C-H insertion and cyclization reactions, providing pathways to complex nitrogen-containing heterocycles.

1,3-Dipolar Cycloadditions: Beyond click chemistry, azides can participate in 1,3-dipolar cycloaddition reactions with a range of dipolarophiles, leading to the formation of various five-membered nitrogen-containing heterocycles. imist.mavibgyorpublishers.org

The introduction of the azidomethyl group onto a scaffold like 1,3-oxazole, therefore, imparts a significant degree of synthetic versatility, opening up numerous avenues for further molecular elaboration and functionalization.

Historical Context of Azidomethyl-Oxazole Derivatives in Academic Inquiry

The academic inquiry into azidomethyl-oxazole derivatives is built upon the foundational development of oxazole synthesis. The chemistry of oxazoles began to be systematically explored in the late 19th and early 20th centuries. The Fischer oxazole synthesis was discovered in 1896, and the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones, was described in 1909 and 1910. vulcanchem.com The parent, unsubstituted oxazole was first synthesized much later, in 1962. ijpsonline.com

While the oxazole ring system has a long history, the specific exploration of azidomethyl-substituted oxazoles appears to be a more recent area of investigation. Early synthetic efforts focused on the construction of the oxazole ring with various alkyl and aryl substituents. The deliberate synthesis of 2-(halomethyl)oxazoles as versatile intermediates for nucleophilic substitution gained traction as a strategy for further functionalization. beilstein-journals.org The conversion of these halomethyl derivatives to azidomethyl oxazoles via reaction with an azide salt, such as sodium azide, is a logical and common synthetic transformation. mdpi.comaksci.com

More recently, dedicated research has focused on the development of efficient synthetic routes to azidomethyl-oxazole derivatives. For example, a 2018 study reported an efficient three-step continuous-flow protocol for the production of 2-(azidomethyl)oxazoles from vinyl azides. acs.orgnih.gov This method involves the thermolysis of a vinyl azide to form an azirine intermediate, which then reacts with bromoacetyl bromide to yield a 2-(bromomethyl)oxazole. This intermediate is then converted to the corresponding 2-(azidomethyl)oxazole by reaction with sodium azide. acs.orgnih.gov Another approach involves the transformation of N-propargylarylamide derivatives into 5-(azidomethyl)-2-aryloxazole systems. numberanalytics.comresearchgate.net

The contemporary interest in azidomethyl-oxazoles is largely driven by their potential as building blocks in medicinal chemistry and chemical biology, where the azido (B1232118) group can be used for "click" functionalization to create libraries of complex molecules for biological screening. vulcanchem.com

Data Tables

Due to the limited availability of specific experimental data for the parent compound 4-(azidomethyl)-1,3-oxazole (B6236262) in the reviewed literature, the following tables present representative data for closely related azidomethyl-oxazole derivatives to illustrate their general properties.

Table 1: Physicochemical Properties of Representative Azidomethyl-Oxazole Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
4-(Azidomethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole e-bookshelf.deC₁₁H₉ClN₄O248.67Not specified
4-(Azidomethyl)-2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazole beilstein-journals.orgC₁₃H₁₄N₄O₃274.28Not specified
4-(Azidomethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole researchgate.netC₁₃H₁₄N₄O₂258.28Not specified
2-(Azidomethyl)-5-phenyl-1,3-oxazole acs.orgC₁₀H₈N₄O200.20Yellow Solid

Note: The properties listed are for substituted derivatives and serve as an illustration. The properties of the unsubstituted this compound may vary.

Table 2: Synthetic Approaches to Azidomethyl-Oxazole Derivatives

Synthetic MethodStarting MaterialsKey IntermediatesProduct TypeReference
Continuous-Flow SynthesisVinyl azides, Bromoacetyl bromide, Sodium azideAzirines, 2-(Bromomethyl)oxazoles2-(Azidomethyl)oxazoles acs.orgnih.gov
Multi-step Synthesis from N-propargylarylamidesN-propargylarylamides, N-Iodosuccinimide, Sodium azide5-(Iodomethylene)-2-aryl-4,5-dihydrooxazoles5-(Azidomethyl)-2-aryloxazoles numberanalytics.comresearchgate.net
Nucleophilic Substitution4-(Chloromethyl)-1,3-oxazole derivatives, Sodium azideNot applicableThis compound derivatives mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N4O B13505903 4-(Azidomethyl)-1,3-oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4N4O

Molecular Weight

124.10 g/mol

IUPAC Name

4-(azidomethyl)-1,3-oxazole

InChI

InChI=1S/C4H4N4O/c5-8-7-1-4-2-9-3-6-4/h2-3H,1H2

InChI Key

YNMHTZCFGJUAIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CO1)CN=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 4 Azidomethyl 1,3 Oxazole and Its Derivatives

Precursor Synthesis and Oxazole (B20620) Ring Formation Strategies

The formation of the 1,3-oxazole ring is a critical step, and several classical and modern methods are employed to achieve this. These strategies often dictate the substitution pattern of the final product.

Cyclization Reactions Utilizing α-Haloketones and Amides

A well-established method for synthesizing oxazoles is the reaction between α-haloketones and primary amides. pharmaguideline.comresearchgate.net This approach, a variation of the Robinson-Gabriel synthesis, provides a direct route to 2,5-disubstituted oxazoles. pharmaguideline.com The reaction proceeds through the cyclization and dehydration of an α-acylamino ketone intermediate. pharmaguideline.com The use of dehydrating agents like sulfuric acid, phosphorus pentachloride, or phosphoryl chloride is common. pharmaguideline.com An adaptation of this method, known as the Bredereck reaction, also utilizes α-haloketones and amides to produce 2,4-disubstituted oxazoles, offering an efficient and economical pathway. ijpsonline.com For instance, 4-(chloromethyl)-2-phenyloxazoles have been synthesized through the cyclization of an amide with an α-haloketone. researchgate.net The versatility of this method is demonstrated by its use in preparing a variety of oxazole derivatives. researchgate.net

Reactant 1Reactant 2Product TypeReference
α-HaloketonePrimary Amide2,5-Disubstituted Oxazole pharmaguideline.com
α-HaloketoneAmide2,4-Disubstituted Oxazole ijpsonline.com
α-HaloketoneAmide4-(Chloromethyl)-2-phenyloxazole researchgate.net

Methods Involving Oxime Intermediates

Oximes serve as versatile intermediates in the synthesis of oxazoles. numberanalytics.com One approach involves the dirhodium(II)-catalyzed reaction of styryl diazoacetate with aryl oximes, which efficiently yields multi-functionalized oxazole derivatives. nih.gov This method is noted for its high yields and represents an improvement over reactions using nitriles. nih.gov The reaction mechanism is proposed to proceed through the formation of an azomethine ylide, followed by an oxo-Mannich addition and subsequent dehydration to form the oxazole ring. nih.gov Microwave irradiation has been shown to effectively promote the synthesis of oxazoles from oximes and acyl chlorides, significantly accelerating the reaction and improving efficiency compared to conventional heating. researchgate.net

Van Leusen Oxazole Synthesis and Its Adaptations

The Van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org This one-pot reaction occurs under mild, basic conditions and proceeds via a [3+2] cycloaddition. nih.gov The reaction involves the deprotonation of TosMIC, its addition to the aldehyde, and subsequent cyclization to form an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the oxazole. nih.govorganic-chemistry.org

Adaptations of the Van Leusen synthesis have expanded its utility. For example, a one-pot synthesis of 4,5-disubstituted oxazoles has been developed using TosMIC, aliphatic halides, and various aldehydes in ionic liquids. sorbonne-universite.frmdpi.comorganic-chemistry.org This protocol offers high yields and the ionic liquid can be recycled. sorbonne-universite.frorganic-chemistry.org The use of imidazolium (B1220033) ionic liquids as the solvent and a piperidine-appended imidazolium as a base has also been reported for the synthesis of C5-substituted oxazoles. nih.gov

ReactantsProductKey FeaturesReference
Aldehydes, TosMIC5-Substituted OxazolesOne-pot, mild conditions nih.govorganic-chemistry.org
TosMIC, Aliphatic Halides, Aldehydes4,5-Disubstituted OxazolesUse of recyclable ionic liquids sorbonne-universite.frorganic-chemistry.org
Tris-aldehydes, TosMIC5-Substituted Tris-oxazolesSynthesis of C3-symmetric scaffolds nih.gov

Ring Expansion Reactions from Azirines

Ring expansion of azirines provides an alternative route to the oxazole core. beilstein-journals.orgresearchgate.net Azirines, which can be generated from the thermolysis of vinyl azides, react with acyl chlorides to form oxazoles. beilstein-journals.org This reaction proceeds through an intermediate adduct that rearranges to the oxazole in a polar solvent. beilstein-journals.org The ring expansion of keto aziridines in the presence of dicyclohexyl carbodiimide (B86325) (DCC) and iodine has also been reported to produce 2,5-diaryloxazoles in good yields. organic-chemistry.org Furthermore, 2-acyl-2H-azirines can be isomerized to oxazoles. nih.gov This transformation is a key step in a continuous-flow synthesis of 2-(azidomethyl)oxazoles, where an azirine intermediate is reacted with a 2-haloacyl halide. beilstein-journals.org

Cycloisomerization of Propargylic Amides

The cycloisomerization of propargylic amides is a modern and efficient method for constructing polysubstituted oxazoles. acs.orgscispace.comnih.gov This reaction can be mediated by silica (B1680970) gel under mild conditions, proceeding through an initial cyclization to an oxazoline followed by isomerization to the oxazole. ijpsonline.comacs.org This method is versatile, allowing for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. acs.org Transition metal-free conditions have also been developed, utilizing in situ generated hydrogen chloride in hexafluoroisopropanol (HFIP) to promote the cycloisomerization. tu-dortmund.de Additionally, a one-pot tandem reaction involving the Brønsted acid-catalyzed propargylation of amides with propargylic alcohols followed by cycloisomerization provides a rapid route to substituted oxazoles. organic-chemistry.org

Introduction of the Azidomethyl Moiety

Once the oxazole ring is formed, the azidomethyl group is typically introduced through a nucleophilic substitution reaction. A common strategy involves the conversion of a precursor with a suitable leaving group, such as a halide, at the desired position.

For instance, a continuous-flow process for the synthesis of 2-(azidomethyl)oxazoles begins with the thermolysis of a vinyl azide (B81097) to form an azirine intermediate. beilstein-journals.orgnih.gov This is followed by a reaction with bromoacetyl bromide to generate a 2-(bromomethyl)oxazole. beilstein-journals.orgnih.gov The final step is a nucleophilic displacement of the bromide with sodium azide in an aqueous medium to yield the desired 2-(azidomethyl)oxazole. beilstein-journals.orgnih.gov

Another approach involves the synthesis of 5-(iodomethylene)-2-aryl-4,5-dihydrooxazoles from N-propargylarylamide derivatives. researchgate.netresearchgate.net Subsequent treatment with sodium azide leads to the formation of 5-(azidomethyl)-2-aryloxazoles. researchgate.netresearchgate.net The azidomethyl group can also be introduced by reacting an alkyl halide with sodium azide. smolecule.com

Nucleophilic Substitution of Halomethyl Precursors with Azide Salts

The most direct and widely employed method for the synthesis of 4-(azidomethyl)-1,3-oxazole (B6236262) and its analogues is the nucleophilic substitution of a corresponding 4-(halomethyl)-1,3-oxazole precursor. This reaction, typically an SN2 process, involves the displacement of a halide (usually chloride or bromide) by an azide anion, commonly sourced from an inorganic salt like sodium azide (NaN₃).

The general transformation starts with a 4-(halomethyl)-1,3-oxazole. The brominated precursors, such as 2-(bromomethyl)oxazoles, are often preferred due to the better leaving group ability of bromide compared to chloride. nih.govbeilstein-journals.org The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), which effectively solvates the cation of the azide salt while leaving the azide anion highly nucleophilic. nih.govmasterorganicchemistry.com

For instance, 2-substituted-4-(chloromethyl)oxazoles can be converted to their corresponding 4-(azidomethyl) derivatives by treatment with sodium azide. beilstein-journals.org This method is also applicable to the synthesis of 2-(azidomethyl)oxazoles from 2-(halomethyl)oxazoles, demonstrating the versatility of this approach for introducing the azidomethyl group at different positions on the oxazole ring. nih.gov The reaction conditions are generally mild, and the resulting azidomethyl oxazoles are often obtained in good yield and purity. vulcanchem.com

A key advantage of this method is the ready availability of the 4-(halomethyl)-1,3-oxazole precursors, which can be synthesized through various established routes. The reaction of an azirine intermediate with a 2-haloacyl halide, for example, directly yields the 2-(halomethyl)oxazole moiety, which can then undergo azidation. nih.gov

Table 1: Examples of Nucleophilic Substitution for Azidomethyl-Oxazole Synthesis This table is generated based on typical reaction parameters described in the literature.

Precursor Azide Source Solvent Typical Conditions Product Reference
4-(Bromomethyl)-1,3-oxazole derivative Sodium Azide (NaN₃) Acetone (B3395972)/Water 50 °C, 5 min This compound derivative nih.govbeilstein-journals.org
4-(Chloromethyl)-1,3-oxazole derivative Sodium Azide (NaN₃) DMF Room Temperature This compound derivative beilstein-journals.org
2-(Halomethyl)-4,5-diaryloxazole Azide Ion (N₃⁻) Polar Aprotic Solvent Not specified 2-(Azidomethyl)-4,5-diaryloxazole nih.gov

Direct Azidation Approaches

Direct azidation involves the introduction of an azide group onto a molecule without a pre-installed leaving group. While methods for the direct C(sp²)–H azidation of electron-rich heterocycles exist, the direct C(sp³)–H azidation of a methyl group, such as in 4-methyl-1,3-oxazole, to form this compound is a more challenging transformation and is not as commonly reported in the literature as nucleophilic substitution. rsc.org

Some synthetic routes achieve the formation of azidomethyl oxazoles in a one-pot or sequential process that might be perceived as direct. For example, a two-step procedure has been reported for the synthesis of 5-(azidomethyl)-2-aryloxazole systems starting from N-propargylarylamide derivatives. researchgate.netresearchgate.net This process involves the formation of a 5-(iodomethylene)-2-aryl-4,5-dihydrooxazole intermediate, followed by a coupling reaction with sodium azide. researchgate.netresearchgate.net While this is an efficient pathway to the final product, it does not represent a direct conversion of a methyl group to an azidomethyl group.

The development of catalytic systems that could enable the direct C–H functionalization of the methyl group on a 4-methyl-1,3-oxazole would be a significant advancement, offering a more atom-economical route by avoiding the synthesis of halomethyl precursors. However, based on available research, this approach remains less established for this specific compound compared to substitution methods. rsc.org

Advanced Synthetic Protocols and Green Chemistry Initiatives

In line with the principles of green chemistry, recent research has focused on developing more efficient, safer, and environmentally benign synthetic methods. These include the use of alternative energy sources like microwaves, the implementation of continuous-flow technologies, and the application of recoverable and sustainable catalysts.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of oxazole derivatives has benefited from this technology. ijpsonline.comijpsonline.com

Microwave irradiation can be effectively applied to the nucleophilic substitution reaction between a 4-(halomethyl)-1,3-oxazole and an azide salt. By using a microwave reactor, the reaction time for the azidation step can be significantly reduced, in some cases to just a few minutes, while maintaining high yields. beilstein-journals.orgijpsonline.com For example, the synthesis of certain oxazole derivatives has been successfully performed under microwave irradiation at moderate temperatures (e.g., 65°C) and low power (e.g., 350 W), showcasing an energy-efficient process. ijpsonline.com This rapid and efficient heating minimizes the formation of byproducts and simplifies the purification process, aligning with green chemistry principles. at.ua

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and higher reproducibility. researchgate.net An efficient, integrated three-step continuous-flow process for the production of 2-(azidomethyl)oxazoles from vinyl azides has been developed, which can be adapted for 4-substituted analogues. nih.govbeilstein-journals.org

The process consists of the following sequential steps:

Thermolysis: A solution of a vinyl azide in a solvent like acetone is passed through a heated reactor (e.g., 150 °C) to induce thermolysis, generating a highly reactive azirine intermediate. nih.gov

Oxazole Formation: The crude azirine stream is immediately mixed with a solution of bromoacetyl bromide in a T-mixer. The reaction proceeds in a second reactor coil at a controlled temperature (e.g., 30 °C) to form the 2-(bromomethyl)oxazole ring system. nih.gov

Nucleophilic Substitution: The resulting stream containing the bromomethyl oxazole is then mixed with an aqueous solution of sodium azide. This final step, performed in a third reactor at a slightly elevated temperature (e.g., 50 °C), effects the nucleophilic displacement of the bromide to yield the final 2-(azidomethyl)oxazole product. nih.govbeilstein-journals.org

Table 2: Parameters for Continuous-Flow Synthesis of an Azidomethyl-Oxazole Derivative Based on data from a three-step synthesis of a 2-(azidomethyl)oxazole. nih.gov

Step Reagents Reactor Temp. (°C) Residence Time Intermediate/Product
1. Thermolysis Vinyl azide in acetone 150 ~1 min Azirine
2. Oxazole Formation Azirine, Bromoacetyl bromide 30 ~2 min 2-(Bromomethyl)oxazole
3. Azidation 2-(Bromomethyl)oxazole, aq. NaN₃ 50 ~5 min 2-(Azidomethyl)oxazole

Catalysis with Recoverable and Sustainable Systems

The development of recoverable and reusable catalysts is a cornerstone of sustainable chemistry. Nanoparticle-based catalysts are particularly attractive due to their high surface-area-to-volume ratio, which often translates to high catalytic activity, and their potential for easy separation and reuse.

Indium Oxide Nanoparticles (In₂O₃ NPs): Indium oxide nanoparticles have been investigated as efficient and reusable catalysts for various organic transformations, including the synthesis of heterocyclic compounds. researchgate.net Research has pointed to the use of In₂O₃ NPs in one-pot syntheses of benzimidazoles and other heterocycles under mild and environmentally friendly conditions, such as using glycerol (B35011) as a solvent. researchgate.net While direct catalysis of the azidation of a halomethyl oxazole by In₂O₃ NPs is not explicitly detailed, their catalytic activity in related C-N bond-forming reactions suggests potential applicability. researchgate.net The ability to be recovered and reused for multiple cycles without significant loss of efficiency makes them a promising option for green synthetic protocols. researchgate.net

Fe₃O₄ Nanoparticles: Magnetite (Fe₃O₄) nanoparticles are of great interest because they combine catalytic activity with superparamagnetic properties, allowing for their simple and efficient separation from the reaction mixture using an external magnet. rsc.orgresearchgate.net This avoids the need for tedious filtration or chromatographic separation, reducing waste and cost.

Fe₃O₄ nanoparticles have been employed as catalysts in various reactions relevant to the synthesis of nitrogen-containing compounds. mdpi.com For example, they have been used to catalyze the synthesis of 1,2,3-triazoles from benzyl (B1604629) alcohols, nitromethane, and sodium azide. ias.ac.in The Lewis acidic nature of the iron oxide surface can facilitate key steps in the formation of heterocyclic rings. researchgate.net Furthermore, Fe₃O₄ nanoparticles can be coated with a silica shell (Fe₃O₄@SiO₂) and functionalized with organic ligands to create highly specific and stable catalysts that are reusable over multiple runs without a noticeable decrease in activity. ias.ac.intandfonline.com While their direct use in the synthesis of this compound is not prominently documented, their proven efficacy in related azide-based syntheses makes them a highly relevant and sustainable catalytic system for investigation in this context. mdpi.comrsc.org

Ionic Liquid Applications

The use of ionic liquids (ILs) as alternative solvents in the synthesis of oxazole cores represents a significant advancement in green chemistry. Their negligible vapor pressure, thermal stability, and recyclability make them attractive replacements for volatile organic solvents. organic-chemistry.org A notable application is in the van Leusen oxazole synthesis, a powerful method for creating 4,5-disubstituted oxazoles. organic-chemistry.orgijpsonline.com

Research by Wu et al. demonstrated an efficient one-pot van Leusen synthesis using tosylmethyl isocyanide (TosMIC), various aldehydes, and aliphatic halides in ionic liquids. organic-chemistry.org This approach combines the preparation of precursors and the subsequent cyclocondensation into a single, streamlined step. organic-chemistry.org The study optimized the reaction conditions, finding that using potassium carbonate (K₂CO₃) as the base in 1-butyl-3-methylimidazolium bromide ([bmim]Br) at room temperature afforded the best results, yielding 4,5-disubstituted oxazoles in high yields without significant byproduct formation. organic-chemistry.org

The choice of ionic liquid was found to influence reaction efficiency, with [bmim]Br being superior to other ILs like [bmim][BF₄] and [bmim][PF₆]. organic-chemistry.org A key advantage of this protocol is the reusability of the ionic liquid. The [bmim]Br solvent could be recovered and reused for at least six consecutive runs without a significant drop in product yield, highlighting the economic and environmental benefits of the method. organic-chemistry.orgijpsonline.com This methodology is particularly effective for primary and secondary aliphatic halides and a range of aromatic aldehydes, especially those with electron-withdrawing groups. organic-chemistry.org

Table 1: Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Various Ionic Liquids

Entry Ionic Liquid Base Temperature (°C) Time (h) Yield (%)
1 [bmim]Br K₂CO₃ Room Temp 5 88
2 [bmim][BF₄] K₂CO₃ Room Temp 8 85
3 [bmim][PF₆] K₂CO₃ Room Temp 10 81
4 [bmim]Br Na₂CO₃ Room Temp 10 75
5 [bmim]Br Cs₂CO₃ Room Temp 6 86

Data derived from optimization studies for the reaction between TosMIC, 1-bromobutane, and 4-chlorobenzaldehyde. organic-chemistry.org

β-Cyclodextrin Modified Catalysts

β-Cyclodextrin (β-CD), a cyclic oligosaccharide, has emerged as a non-toxic, biodegradable, and cost-effective catalyst for organic reactions in aqueous media. researchgate.netresearchgate.net Its application in oxazole synthesis aligns with the principles of green chemistry by enabling reactions in water, thus avoiding hazardous organic solvents. mdpi.comnih.gov

In 2017, an efficient protocol for oxazole formation was developed using β-cyclodextrin as a catalyst for the van Leusen reaction between various aldehydes and TosMIC. mdpi.comnih.gov The reaction proceeds smoothly in water at 50 °C with triethylamine (B128534) as the base, producing oxazoles in excellent yields. nih.gov This method is a significant improvement over traditional van Leusen conditions, as it allows the reaction to proceed at a lower temperature and uses water as the solvent. mdpi.comnih.gov

Further advancements have involved modifying β-cyclodextrin to enhance its catalytic properties and facilitate its recovery and reuse. researchgate.net One such innovation is the immobilization of β-CD on magnetic nanoparticles (e.g., Fe₃O₄). researchgate.netresearchgate.net These magnetically recoverable catalysts combine the catalytic advantages of β-CD with the practical benefit of easy separation from the reaction mixture using an external magnet, making them highly suitable for industrial applications. researchgate.net

Table 2: β-Cyclodextrin Catalyzed Synthesis of Oxazoles in Water

Entry Aldehyde Substrate Temperature (°C) Time (h) Yield (%)
1 Benzaldehyde 50 2.5 92
2 4-Chlorobenzaldehyde 50 1.5 95
3 4-Nitrobenzaldehyde 50 1 98
4 4-Methylbenzaldehyde 50 3 90
5 2-Naphthaldehyde 50 3 88

Reaction Conditions: Aldehyde, TosMIC, Et₃N, β-cyclodextrin, Water. mdpi.comnih.gov

One-Pot Multicomponent Reactions for Azidomethyl Oxazoles

A direct route to 5-(azidomethyl)-2-aryloxazole systems has been developed from N-propargylarylamide derivatives. researchgate.netresearchgate.net This transformation can be performed as a two-step process involving the initial synthesis of a 5-(iodomethylene)-2-aryl-4,5-dihydrooxazole intermediate, followed by a nucleophilic substitution with sodium azide (NaN₃). researchgate.net

More significantly, a streamlined one-pot protocol has been established for synthesizing related triazole-methylene-oxazole derivatives. researchgate.net This procedure integrates three key transformations in a single vessel:

Oxazole Formation: An N-iodosuccinimide (NIS)-mediated cyclization of the starting N-propargylarylamide.

Azide Coupling: In-situ substitution of the intermediate with an azide source.

Click Reaction: A subsequent copper-catalyzed cycloaddition.

Table 3: One-Pot Synthesis of Triazole-Methylene-Oxazole Derivatives

Entry Aryl Group on Propargylamide Alkyne for Click Reaction Overall Yield (%)
1 Phenyl Phenylacetylene 82
2 4-Methylphenyl Phenylacetylene 80
3 4-Methoxyphenyl Phenylacetylene 78
4 4-Chlorophenyl Phenylacetylene 81
5 Phenyl 1-Heptyne 75
6 4-Chlorophenyl 1-Heptyne 76

Data derived from the one-pot synthesis of triazole-methylene-oxazole derivatives. researchgate.net

Reactivity and Chemical Transformations of 4 Azidomethyl 1,3 Oxazole

Reactions of the Azidomethyl Functional Group

The azidomethyl group at the C4 position of the oxazole (B20620) ring is a key site for a variety of chemical modifications, including cycloaddition reactions, nucleophilic substitutions, reductions, and oxidative transformations.

The azide (B81097) functionality of 4-(azidomethyl)-1,3-oxazole (B6236262) allows it to readily participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction involves the treatment of the organic azide with a terminal alkyne in the presence of a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

The CuAAC reaction is known for its mild reaction conditions, high yields, and broad functional group tolerance. The resulting triazole ring is a stable aromatic system that can act as a rigid linker or be further functionalized. This transformation is particularly valuable for the synthesis of complex molecules, including bioconjugates and pharmaceutical agents.

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reactant 1 Reactant 2 Catalyst Product Reference
This compound Phenylacetylene CuSO₄·5H₂O, Sodium Ascorbate 4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)-1,3-oxazole organic-chemistry.org

The azidomethyl group in this compound can be introduced via nucleophilic displacement of a corresponding halide, typically a bromide or chloride, with an azide salt such as sodium azide. Conversely, the azide group itself can be displaced by other nucleophiles under specific conditions, although this is less common due to the stability of the azide moiety. The synthetic utility of 2-(halomethyl)oxazoles as precursors to 2-(azidomethyl)oxazoles highlights the reactivity of the methylene (B1212753) position adjacent to the oxazole ring. This reactivity is analogous to that of benzylic halides.

A variety of nucleophiles can be employed to displace the halide in the precursor, leading to a range of 4-substituted methyl-1,3-oxazoles. These reactions underscore the potential for diverse functionalization at this position.

Table 2: Nucleophilic Displacement Reactions to Form 4-(Substituted methyl)-1,3-oxazoles

Substrate Nucleophile Product
4-(Bromomethyl)-1,3-oxazole Sodium Azide This compound
4-(Chloromethyl)-1,3-oxazole Thiophenoxide 4-((Phenylthio)methyl)-1,3-oxazole

The azide group of this compound can be readily reduced to the corresponding primary amine, 4-(aminomethyl)-1,3-oxazole. This transformation is crucial for introducing a basic nitrogen-containing functional group, which can be a key pharmacophore or a handle for further derivatization.

Several methods are available for the reduction of organic azides to amines, with the Staudinger reaction and catalytic hydrogenation being the most common. The Staudinger reduction involves treatment of the azide with a phosphine (B1218219), such as triphenylphosphine, to form an iminophosphorane intermediate, which is then hydrolyzed to the amine and the corresponding phosphine oxide. wikipedia.org This method is exceptionally mild and tolerant of a wide range of functional groups. organic-chemistry.orgorganicchemistrytutor.com

Catalytic hydrogenation is another efficient method, typically employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. bris.ac.uk Rhodium on alumina (B75360) (Rh/Al₂O₃) has been shown to be a chemoselective catalyst for the reduction of azides in the presence of other reducible groups. bris.ac.ukresearchgate.net

It has been noted that in some cases, the reduction of an azidomethyl group on an oxazoline (B21484) ring can lead to a ring-transformation rearrangement, highlighting the potential for complex reactivity in these systems. thieme-connect.com

Table 3: Common Methods for the Reduction of Azides to Amines

Method Reagents Key Features
Staudinger Reduction Triphenylphosphine, water Mild conditions, high functional group tolerance
Catalytic Hydrogenation H₂, Pd/C or PtO₂ Efficient, clean reaction

Direct oxidative transformation of the azidomethyl group to a carboxylic acid derivative is not a commonly reported reaction. However, the synthesis of 1,3-oxazole-4-carboxylic acids can be achieved through other synthetic routes. For instance, they can be prepared by the controlled isomerization of isoxazole (B147169) derivatives. nih.govresearchgate.net Another approach involves the synthesis of the oxazole ring from a carboxylic acid precursor. dntb.gov.ua

Hypothetically, the conversion of this compound to 1,3-oxazole-4-carboxylic acid would likely proceed through a multi-step sequence. This could involve the reduction of the azide to an amine, followed by diazotization and substitution to introduce a hydroxymethyl or halomethyl group. Subsequent oxidation of this group would then yield the desired carboxylic acid. The oxidation of primary alcohols or aldehydes to carboxylic acids is a standard transformation in organic synthesis, often employing strong oxidizing agents like chromic acid or potassium permanganate. britannica.comorganic-chemistry.org

Reactions Involving the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle with its own characteristic reactivity, allowing for functionalization and substitution at the C2, C4, and C5 positions.

The reactivity of the oxazole ring towards substitution is influenced by the electronic nature of the ring and any existing substituents. The acidity of the ring protons generally follows the order C2 > C5 > C4. organicchemistrytutor.com

C2 Position: The C2 position is the most acidic and can be deprotonated with a strong base to form a lithiated species. This intermediate can then react with various electrophiles. Nucleophilic aromatic substitution can also occur at the C2 position, especially if a good leaving group is present.

C4 and C5 Positions: Electrophilic aromatic substitution typically occurs at the C5 position, particularly when the ring is activated by an electron-donating group. bris.ac.uk However, direct C-H activation and arylation have been reported at both the C4 and C5 positions. The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. For example, palladium-catalyzed direct arylation of oxazoles can be directed to either the C2 or C5 position based on the ligand and base used.

Recent advances in C-H functionalization have provided powerful tools for the direct introduction of various substituents onto the oxazole ring without the need for pre-functionalization.

Table 4: Regioselectivity in the Direct Arylation of Oxazoles

Position Catalyst/Ligand System Base Reference
C5-Arylation Pd(OAc)₂ KOAc masterorganicchemistry.com

Mechanistic Studies of Key Reactions

Elucidation of CuAAC Reaction Mechanisms

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone reaction for azides like this compound, providing a highly efficient and regioselective route to 1,2,3-triazoles. beilstein-journals.orgnih.gov Unlike the thermal Huisgen cycloaddition, which yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC process exclusively produces the 1,4-disubstituted triazole. beilstein-journals.orgnih.gov

Mechanistic investigations have revealed that the reaction is not a concerted pericyclic reaction but rather proceeds through a stepwise pathway involving copper acetylide intermediates. nih.gov The catalytic cycle is generally understood to involve the following key steps:

Formation of a Copper(I) Acetylide: A terminal alkyne reacts with a Cu(I) salt to form a copper acetylide complex. This step is crucial and can be influenced by the pKa of the alkyne. nih.gov

Coordination of the Azide: The azide coordinates to the copper center of the acetylide complex. The formation of this ternary copper/alkyne/azide complex is considered a rate-determining step. nih.gov

Cyclization: A six-membered copper(III) metallacycle intermediate is formed.

Ring Contraction and Product Release: This intermediate undergoes reductive elimination to form the triazole ring and regenerate the Cu(I) catalyst, which can re-enter the catalytic cycle.

Computational and experimental studies suggest that dinuclear copper species may be more active than monomeric ones, playing a key role in the catalytic process. nih.govacs.org The reaction's efficiency is highly dependent on ligands, solvents, and additives, which can stabilize the Cu(I) oxidation state and prevent catalyst aggregation. beilstein-journals.orgnih.gov The reaction is remarkably tolerant of a wide range of functional groups and can often be performed in aqueous media. beilstein-journals.org

Mechanistic StepDescriptionKey Intermediates
1. Catalyst Activation A Cu(I) species is generated, often in situ from Cu(II) salts using a reducing agent like sodium ascorbate.Cu(I) ion
2. Acetylide Formation The terminal alkyne reacts with the Cu(I) catalyst.Copper(I) acetylide
3. Complex Formation The organic azide coordinates to the copper acetylide.Ternary copper-alkyne-azide complex
4. Cycloaddition The azide attacks the alkyne, leading to a six-membered metallacycle.Cu(III) metallacycle
5. Product Formation The metallacycle rearranges to form the triazole product, regenerating the Cu(I) catalyst.1,4-disubstituted 1,2,3-triazole

Investigation of Base-Induced Transformations and Intermediates (e.g., Ketenimines)

The 1,3-oxazole ring can undergo significant transformations when treated with strong bases. Mechanistic studies have focused on the deprotonation of the oxazole ring, which can lead to the formation of reactive intermediates and subsequent rearrangements or ring-opening.

A key transformation induced by strong bases, such as organolithium reagents (e.g., n-BuLi or LDA), is the deprotonation at a ring carbon. For the parent oxazole, kinetic deprotonation occurs at the C-2 position. nih.gov This generates a highly reactive ring-closed carbanion. However, this carbanion can exist in equilibrium with a ring-opened valence tautomer: an isonitrile enolate. nih.govnih.gov The position of this equilibrium and the subsequent reaction pathway are highly dependent on factors such as the solvent, temperature, and the substitution pattern of the oxazole.

While the term ketenimine is not explicitly used in the context of these specific oxazole ring-openings in the provided literature, the resulting isonitrile enolate (R-N=C:, enolate) is a related reactive intermediate. The reaction of this intermediate dictates the final product. For example, acylation of the isonitrile enolate can lead to the formation of 4,5-disubstituted oxazoles via the Cornforth rearrangement, demonstrating a base-induced structural reorganization. nih.gov These studies underscore that the perceived stability of the oxazole ring can be overcome by strong bases, leading to intermediates that provide pathways for skeletal diversification.

BaseSite of Deprotonation (Typical)Key IntermediateConsequenceReference
Lithium diisopropylamide (LDA)C-2 (kinetic)Ring-closed carbanion / Isonitrile enolateRearrangement (e.g., Halogen Dance), Ring-Opening nih.gov
Organolithium Reagents (e.g., n-BuLi)C-2Ring-closed carbanion / Isonitrile enolateRing-Opening, Complication in substitution reactions nih.gov

Applications in Chemical Synthesis and Research

Versatile Building Blocks for Complex Organic Molecules

4-(Azidomethyl)-1,3-oxazole (B6236262) serves as a crucial intermediate in the creation of more complex organic molecules. vulcanchem.comorganic-chemistry.orgresearchgate.net The oxazole (B20620) ring itself is a stable heterocyclic moiety found in numerous natural products and pharmacologically active compounds. beilstein-journals.orgresearchgate.net The azidomethyl group provides a reactive handle for a variety of chemical transformations.

This compound and its derivatives are utilized in the synthesis of:

Peptidomimetics : 1,3-oxazoles can act as precursors for creating peptidomimetics, which are molecules that mimic the structure and function of peptides. bioorganica.com.uanih.gov This is significant in drug discovery, as peptidomimetics can offer advantages over natural peptides, such as improved stability and bioavailability.

Modified Amino Acids : The oxazole core can be a starting point for the synthesis of modified amino acids, which are essential components in the development of novel therapeutic agents. bioorganica.com.uanih.govbeilstein-journals.org

Heterocyclic Scaffolds : The reactivity of the azidomethyl group allows for its conversion into other functional groups, enabling the construction of diverse and complex heterocyclic systems.

Advanced Applications in Click Chemistry

The azide (B81097) functionality of this compound makes it an ideal participant in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govsmolecule.comsci-hub.stsci-hub.se This reaction is known for its high efficiency, selectivity, and mild reaction conditions, making it a powerful tool for molecular construction. chemrxiv.org

Bioconjugation involves the linking of two biomolecules, or a biomolecule and a synthetic molecule. This compound and similar azido-containing compounds are employed to attach labels or other functionalities to biomolecules for tracking and study. nih.gov The azide group can selectively react with an alkyne-modified biomolecule, forming a stable triazole linkage.

Molecular probes are essential for visualizing and studying biological processes within living systems. nih.gov The ability of this compound to participate in click reactions allows for its incorporation into larger molecules designed as probes. nih.gov For instance, fluorescent dyes can be attached to this scaffold, creating a probe that can be used to label and image specific cellular components or events.

The azide group on the oxazole ring can be transformed to create more intricate molecular architectures. researchgate.net Through click chemistry, it can be linked to other heterocyclic systems containing an alkyne group, leading to the formation of complex, multi-heterocyclic structures. researchgate.net These novel systems are of interest for their potential applications in medicinal chemistry and materials science.

Role in Pharmaceutical Analysis as a Reagent for Impurity Detection

In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) is critical. Azido-containing compounds can sometimes be present as impurities in certain drug substances, such as sartan antihypertensive drugs. smolecule.comnih.govresearchgate.netresearchgate.netshimadzu.com Due to the potential mutagenic nature of some azido (B1232118) impurities, highly sensitive analytical methods are required for their detection. smolecule.comresearchgate.net

While not this compound itself, structurally related azido compounds are used as reference standards in the development of these analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify trace levels of azido impurities in APIs. nih.govresearchgate.netshimadzu.com This ensures the safety and quality of the final drug product.

Contributions to Materials Science and Polymer Chemistry

The principles of click chemistry, for which this compound is a prime candidate, have significant implications for materials science and polymer chemistry. The azide group can be used to functionalize polymers or to act as a monomer in the synthesis of new polymers. This allows for the creation of materials with tailored properties, such as enhanced thermal stability or specific mechanical characteristics. vulcanchem.com The versatility of the azide-alkyne cycloaddition enables the straightforward modification of material surfaces and the synthesis of cross-linked polymers. vulcanchem.com

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and reactivity of molecules like 4-(azidomethyl)-1,3-oxazole (B6236262). irjweb.comchemrj.org These studies provide a foundational understanding of the molecule's properties, such as its geometry, electronic distribution, and the nature of its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its chemical behavior. irjweb.com

The reactivity of this compound is largely governed by the interplay between the oxazole (B20620) core and the azidomethyl group. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter obtained from DFT calculations; a smaller energy gap generally indicates higher reactivity. irjweb.com For this compound, the azido (B1232118) group makes it highly suitable for 1,3-dipolar cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions in click chemistry. nih.govresearchgate.netnih.gov DFT studies help elucidate the electronic factors that favor these reactions, providing insight into the orbital interactions between the azide (B81097) and an alkyne.

Table 1: Calculated Electronic Properties of a Model Oxazole Derivative using DFT

Parameter Value Significance
HOMO Energy -5.6518 eV Indicates the electron-donating ability of the molecule. irjweb.com
LUMO Energy -1.0332 eV Reflects the electron-accepting ability of the molecule.
Energy Gap (ΔE) 4.6186 eV Correlates with the chemical reactivity and kinetic stability. irjweb.com
Dipole Moment 3.5 Debye Quantifies the polarity of the molecule.

Note: Data is illustrative and based on a representative oxazole derivative from computational studies. irjweb.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling provides a detailed picture of the reaction mechanisms involving this compound, allowing for the characterization of intermediates and transition states that are often difficult to observe experimentally. mdpi.com The primary reaction of interest is the 1,3-dipolar cycloaddition with alkynes to form triazoles. grafiati.comacs.org

DFT calculations are employed to map the potential energy surface of the reaction, identifying the lowest energy pathway. mdpi.com For the CuAAC reaction, computational models have been crucial in understanding the role of the copper catalyst. These models show that the catalyst coordinates to the alkyne, lowering the activation energy of the cycloaddition and controlling the regioselectivity to favor the 1,4-disubstituted triazole product. acs.org

In the case of strain-promoted azide-alkyne cycloaddition (SPAAC), where a strained cyclooctyne (B158145) is used instead of a terminal alkyne and no copper catalyst is needed, computational modeling can quantify the degree of ring strain in the cyclooctyne and how this strain contributes to a lower activation barrier for the reaction. nih.govrsc.orgchemrxiv.org The calculations can predict the activation energies for the formation of different regioisomers, explaining the observed product distribution. nih.gov

Beyond cycloadditions, computational models can also investigate other potential reactions. For example, the synthesis of some azidomethyl oxazoles involves the thermolysis of vinyl azides to form azirine intermediates, which then rearrange. beilstein-journals.orgresearchgate.net Computational chemistry can model these high-energy intermediates and the transition states for their formation and subsequent reactions, providing a level of mechanistic detail that is experimentally inaccessible.

Table 2: Computed Activation Energies for a Model Azide-Alkyne Cycloaddition

Reaction Pathway Transition State Activation Energy (kcal/mol) Outcome
Path A (1,4-regioisomer) TS1 15.2 Kinetically favored product. nih.gov
Path B (1,5-regioisomer) TS2 19.3 Kinetically disfavored product. nih.gov

Note: Values are illustrative and derived from a model computational study on a related system. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction of a ligand, such as a derivative of this compound, with a biological target, typically a protein. nih.govbohrium.com These methods are fundamental in structure-based drug design, providing insights into the binding mode and affinity of a potential drug molecule. bohrium.comnih.gov

Molecular docking predicts the preferred orientation of the ligand within the binding site of a receptor. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their complementarity to the binding site. For oxazole-based compounds, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the oxazole core, its substituents, and the amino acid residues of the target protein. nih.govresearchgate.net

Following docking, molecular dynamics simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.govscielo.sa.cr An MD simulation calculates the forces between atoms and uses them to simulate the motions of the complex, providing a more dynamic and realistic view of the binding. frontiersin.org Key metrics from MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the analysis of intermolecular interactions over the course of the simulation. scielo.sa.crfrontiersin.org For a derivative of this compound, MD simulations could be used to confirm that the binding pose obtained from docking is stable and to understand how the flexibility of the protein and ligand affects the interaction. nih.gov

The methodology involves several steps:

Preparation of the receptor and ligand: This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the protein.

Docking: A docking program is used to generate and score a variety of binding poses.

Analysis of docking results: The top-scoring poses are analyzed to identify the most likely binding mode and the key intermolecular interactions.

Molecular Dynamics Simulation: The most promising ligand-protein complex is subjected to an MD simulation in a simulated physiological environment.

Analysis of MD trajectory: The trajectory is analyzed to assess the stability of the complex and the persistence of key interactions.

Prediction of Novel Azidomethyl-Oxazole Derivatives and Their Synthetic Pathways

Computational chemistry not only helps in understanding existing molecules but also plays a crucial role in the design and prediction of new derivatives with desired properties. By leveraging the understanding gained from DFT, reaction modeling, and docking studies, it is possible to rationally design novel azidomethyl-oxazole derivatives.

The process of designing new derivatives often starts with a known active compound or a scaffold like this compound. Computational tools can then be used to explore how modifications to the structure would affect its properties. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a series of known compounds to predict the activity of new, untested derivatives. jcchems.com

Once promising new derivatives are designed in silico, computational methods can also aid in predicting viable synthetic pathways. By analyzing the reactivity of the proposed molecule and potential starting materials, chemists can identify the most feasible synthetic routes. For instance, the synthesis of oxazoles can be achieved through various methods, such as the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, or the van Leusen reaction. thepharmajournal.comijpsonline.com Computational modeling can help to predict the outcomes and potential side reactions for these synthetic strategies when applied to novel derivatives.

Furthermore, computational tools can assist in the design of one-pot or multi-component reactions, which are efficient methods for synthesizing complex molecules. researchgate.net By modeling the reaction steps and intermediates, it is possible to optimize reaction conditions and catalyst choice to favor the desired product. The integration of computational prediction with synthetic chemistry accelerates the discovery and development of new functional molecules based on the this compound scaffold.

Structural Modifications and Derivative Synthesis

Synthesis of Substituted 4-(Azidomethyl)-1,3-oxazole (B6236262) Analogues

The synthesis of analogues of this compound involves the introduction of a diverse range of substituents at various positions on the oxazole (B20620) ring. These modifications can significantly influence the molecule's physicochemical properties and reactivity.

Alkyl Substituents: Alkyl groups can be introduced onto the oxazole ring through several methods. One common approach involves the use of organometallic reagents, such as Grignard or organolithium reagents, which can react with appropriate electrophilic sites on the oxazole precursor. Another method involves the alkylation of a pre-functionalized oxazole, for example, via nucleophilic substitution reactions.

Difluoromethyl Substituents: The introduction of a difluoromethyl group can significantly alter the electronic properties of the oxazole ring, often enhancing its metabolic stability and lipophilicity. Synthetic strategies for introducing this moiety can involve the use of specialized fluorinating reagents or the incorporation of a difluoromethyl-containing building block during the initial synthesis of the oxazole ring.

Ester Substituents: Ester functionalities can be incorporated to modulate polarity and provide a handle for further derivatization. Standard esterification procedures, such as the Fischer esterification of a carboxylic acid precursor, are commonly employed. Alternatively, the ester group can be introduced as part of one of the initial building blocks in the oxazole ring synthesis.

Table 1: Synthetic Strategies for Substituted this compound Analogues
SubstituentGeneral Synthetic ApproachKey Reagents/Conditions
ArylPalladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille)Palladium catalyst, base, boronic acid/ester or organotin reagent
AlkylAlkylation of a lithiated oxazole intermediateOrganolithium reagent (e.g., n-BuLi), alkyl halide
DifluoromethylReaction with a difluoromethylating agent(Difluoromethyl)trimethylsilane (TMSCF2H), fluoride (B91410) source
EsterEsterification of a corresponding carboxylic acidAlcohol, acid catalyst (e.g., H2SO4)

Integration into Multi-Heterocyclic Architectures

The azido (B1232118) group of this compound serves as a versatile functional handle for constructing more complex molecular architectures, particularly through cycloaddition reactions.

Triazole-Oxazole Hybrids: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient method for synthesizing 1,2,3-triazole-oxazole hybrids. frontiersin.org This reaction involves the coupling of the azidomethyl group of the oxazole with a terminal alkyne, leading to the formation of a stable triazole ring. This strategy allows for the modular assembly of diverse hybrid molecules by varying the alkyne component. frontiersin.org These hybrid structures are of significant interest as they combine the chemical features of both the oxazole and triazole rings, potentially leading to novel properties. frontiersin.org The synthesis of these hybrids can be carried out under mild conditions and often proceeds with high yields. nih.gov

Rational Design Principles for New Azidomethyl Oxazole Scaffolds

The design of new this compound scaffolds is often guided by principles of medicinal chemistry and materials science. The goal is to create molecules with specific, predictable properties.

One key design strategy involves using the oxazole ring as a central scaffold from which various functional groups can be appended. rsc.org The azidomethyl group provides a reliable point for diversification, allowing for the introduction of a wide range of substituents through click chemistry. This modular approach facilitates the creation of libraries of compounds for screening in various applications.

Another design principle is the concept of molecular hybridization, where the azidomethyl oxazole core is combined with other known pharmacophores or functional moieties. mdpi.com The aim is to create hybrid molecules that may exhibit synergistic or novel biological activities. For instance, combining the oxazole scaffold with a triazole ring, as discussed above, can lead to compounds with unique pharmacological profiles. rsc.org

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopy is the cornerstone for determining the molecular structure of 4-(azidomethyl)-1,3-oxazole (B6236262). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide definitive proof of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the oxazole (B20620) ring and the azidomethyl group. The proton at the C2 position of the oxazole ring typically appears as a singlet in the aromatic region (δ 8.0-8.5 ppm). The proton at the C5 position also appears as a singlet, slightly upfield (δ 7.0-7.5 ppm). The two protons of the azidomethyl (-CH₂N₃) group are chemically equivalent and would present as a sharp singlet further upfield (δ 4.0-4.5 ppm).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The C2 carbon of the oxazole ring is expected to resonate around δ 150-155 ppm, while the C4 and C5 carbons would appear in the δ 120-140 ppm range. The carbon of the azidomethyl group is anticipated to have a chemical shift in the range of δ 50-60 ppm. mdpi.comresearchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound
Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~8.1SingletH-2 (Oxazole ring)
¹H~7.3SingletH-5 (Oxazole ring)
¹H~4.3Singlet-CH ₂N₃
¹³C~151-C -2 (Oxazole ring)
¹³C~138-C -5 (Oxazole ring)
¹³C~125-C -4 (Oxazole ring)
¹³C~52--C H₂N₃

Infrared (IR) Spectroscopy IR spectroscopy is particularly effective for identifying key functional groups within a molecule. For this compound, the most prominent and diagnostic absorption band is due to the azide (B81097) (-N₃) functional group. This appears as a very strong, sharp peak in the range of 2100-2160 cm⁻¹. Other characteristic vibrations include C=N and C-O stretching from the oxazole ring, typically found between 1500-1650 cm⁻¹ and 1000-1300 cm⁻¹, respectively. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound
Frequency Range (cm⁻¹) Vibration Type Functional Group
3100-3150C-H stretchOxazole Ring
2100-2160N₃ asymmetric stretchAzide
1500-1650C=N stretchOxazole Ring
1000-1300C-O stretchOxazole Ring

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which confirms the molecular weight and can help in structural determination. For this compound (C₄H₄N₄O, Molecular Weight: 124.1 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z = 124. A common fragmentation pattern for azides is the loss of a nitrogen molecule (N₂), which would result in a significant fragment ion at m/z = 96 ([M-28]⁺). clockss.org Further fragmentation of the oxazole ring can also be observed. clockss.org

Chromatographic Techniques for Separation and Purity Determination (e.g., HPLC, TLC)

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC) TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of product purity. ijpsonline.comchemmethod.com For a compound like this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase is usually a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The position of the spot, represented by the retardation factor (Rf value), helps in identifying the compound.

High-Performance Liquid Chromatography (HPLC) HPLC is a more powerful technique for the separation, quantification, and purification of compounds. mdpi.com Depending on the polarity of the molecule, either normal-phase or reversed-phase HPLC can be employed.

Reversed-Phase (RP-HPLC): This is the most common mode, using a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). researchgate.netnih.gov This method separates compounds based on their hydrophobicity.

Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/ethyl acetate). It is suitable for separating isomers or compounds with subtle differences in polarity.

Table 3: Common Chromatographic Methods for Oxazole Derivatives
Technique Stationary Phase Typical Mobile Phase Application
TLCSilica Gel 60 F₂₅₄Hexane/Ethyl Acetate (e.g., 7:3 v/v)Reaction monitoring, Purity check
RP-HPLCC18-silicaAcetonitrile/Water gradientPurity determination, Quantification
NP-HPLCSilicaHeptane/Ethanol (e.g., 8:2 v/v)Separation of isomers

Techniques for Catalyst Characterization (e.g., FT-IR, BET, TEM, XRD, TGA)

In syntheses involving this compound, particularly in subsequent reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), the catalyst's properties are crucial for reaction efficiency. nih.govmdpi.com Various techniques are used to characterize these catalysts, which are often heterogeneous, consisting of metal nanoparticles on a support.

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR can be used to study the interaction of molecules with the catalyst surface. For example, by adsorbing a probe molecule like carbon monoxide (CO), one can characterize the different metal sites on the catalyst surface. researchgate.netacs.org

Brunauer-Emmett-Teller (BET) Analysis: This technique is used to determine the specific surface area of the catalyst material by measuring the physical adsorption of a gas (typically nitrogen) on the surface. A higher surface area often correlates with higher catalytic activity.

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the catalyst, allowing for the determination of particle size, morphology (shape), and the dispersion of metal nanoparticles on the support material. researchgate.net

X-ray Diffraction (XRD): XRD is used to identify the crystalline phases of the catalyst and support. It can determine the crystal structure, measure the average crystallite size of the metal particles, and detect the presence of different metal oxides or phases. researchgate.netacs.org

Thermogravimetric Analysis (TGA): TGA measures changes in the weight of a sample as a function of temperature. It is used to assess the thermal stability of the catalyst and to quantify the amount of organic ligands or volatile components present.

Table 4: Techniques for Catalyst Characterization
Technique Information Obtained
FT-IR Surface functional groups, nature of active sites
BET Specific surface area, pore size distribution
TEM Particle size, morphology, and dispersion
XRD Crystalline structure, phase identification, crystallite size
TGA Thermal stability, composition

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

While the oxazole (B20620) core is a well-established heterocycle, the development of efficient and environmentally benign synthetic routes to specifically substituted analogues like 4-(azidomethyl)-1,3-oxazole (B6236262) remains a key objective. Future research is expected to move beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste, towards more sustainable "green" methodologies.

Key areas for future investigation include:

One-Pot and Tandem Reactions: Designing synthetic cascades that combine multiple transformations into a single operation will enhance efficiency by reducing intermediate purification steps, solvent usage, and reaction time. Methodologies like a one-pot oxazole synthesis followed by in-situ azidation could prove highly effective. ijpsonline.com

Continuous-Flow Synthesis: This technology offers precise control over reaction parameters, improved safety by minimizing the accumulation of unstable intermediates, and enhanced scalability. beilstein-journals.orgnih.gov A continuous-flow process for this compound could streamline its production, particularly by avoiding the isolation of potentially sensitive intermediates. beilstein-journals.orgnih.gov

Green Catalysis and Solvents: Exploration of reusable, non-toxic catalysts (e.g., metal nanoparticles, biocatalysts) and environmentally friendly solvents (e.g., ionic liquids, deep-eutectic solvents) can significantly reduce the environmental impact of the synthesis. ijpsonline.comnih.govresearchgate.net For example, silver-mediated syntheses where the metal can be recycled represent a step toward minimizing waste. acs.org

Alternative Energy Sources: Microwave-assisted nih.govnih.gov and ultrasound-promoted reactions ijpsonline.com can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods.

Exploration of Novel Reactivity Patterns and Mechanistic Insights

The unique combination of an aromatic oxazole ring and an energetic azide (B81097) group in this compound suggests a rich and underexplored reactivity profile.

Future studies should focus on:

Azide Group Transformations: The azide moiety is a versatile functional group, most famously utilized in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to form stable triazoles. nih.govalliedacademies.org Future work should expand beyond this to explore other transformations, such as Staudinger reactions for the synthesis of aza-ylides, reduction to primary amines, and participation in strain-promoted cycloadditions. nih.gov

Oxazole Ring Reactivity: The oxazole ring itself can participate in various reactions. researchgate.nete-bookshelf.de It can act as a diene in Diels-Alder reactions, leading to the formation of complex molecular scaffolds like pyridines. beilstein-journals.org Investigating the influence of the 4-(azidomethyl) substituent on the regioselectivity and reactivity of the oxazole core in such cycloadditions is a promising avenue.

Photochemistry and Thermolysis: The azide group can be photolytically or thermolytically converted into a highly reactive nitrene intermediate. This could be harnessed for C-H insertion or cyclization reactions to generate novel heterocyclic systems. Similarly, the photochemical properties of the oxazole ring itself, which can be influenced by its substituents, warrant further investigation. nih.gov

Mechanistic Elucidation: A deeper understanding of the reaction mechanisms for both the synthesis and subsequent transformations of this compound is crucial. Detailed kinetic studies and computational modeling can provide valuable insights, enabling the optimization of reaction conditions and the prediction of new reactivity patterns. researchgate.net

Expansion of Applications in Chemical Biology and Advanced Materials

The bifunctional nature of this compound makes it a highly attractive building block for creating functional molecules in chemical biology and materials science.

Chemical Biology: The oxazole nucleus is a common scaffold in biologically active natural products and pharmaceutical drugs, exhibiting a wide range of activities including antibacterial, anticancer, and anti-inflammatory properties. ijpsonline.commdpi.com The azidomethyl group provides a perfect handle for bioconjugation via click chemistry, allowing the molecule to be attached to proteins, nucleic acids, or other biomolecules. nih.govresearchgate.net

Future applications to be explored:

Bio-orthogonal Labeling: Using click chemistry, this compound can be used to label and visualize biological targets in living systems.

Drug Discovery: The compound can serve as a versatile starting point for generating libraries of more complex molecules for high-throughput screening against various diseases. nih.govresearchgate.net Its ability to mimic peptide bonds makes it a candidate for developing novel peptidomimetics. beilstein-journals.org For instance, related azidomethyl-oxazoles have been used to create inhibitors of bacterial biofilm formation. beilstein-journals.org

Prodrug Development: The azide group could be incorporated into a prodrug design, where its reduction in the cellular environment releases the active therapeutic agent. chemrxiv.org

Advanced Materials: Oxadiazole-containing polymers are known for their high thermal stability and specific electronic properties. researchgate.netresearchgate.net The introduction of the this compound unit into polymer chains could lead to novel materials with tailored functionalities.

Potential research directions include:

Functional Polymers: The azide group can be used as a reactive site for cross-linking polymer chains or for grafting other functional molecules onto a polymer backbone using click chemistry.

High-Energy Materials: The inherent energy of the azide group, combined with the stability of the oxazole ring, suggests potential applications in the development of specialized energetic materials.

Surface Modification: The molecule could be used to functionalize surfaces, with the azide group serving as an anchor point for attaching other layers or molecules via click reactions.

Advanced Computational Approaches for Design and Prediction

Computational chemistry provides powerful tools to accelerate the research and development process by predicting molecular properties and guiding experimental design.

Future computational studies on this compound should include:

Q & A

Q. What are the common synthetic routes for preparing 4-(Azidomethyl)-1,3-oxazole derivatives in academic research?

The synthesis of this compound derivatives primarily leverages the reactivity of the azidomethyl group. Key methods include:

  • 1,3-Dipolar Cycloaddition : Reacting terminal alkynes with the azidomethyl group under copper-catalyzed (CuAAC) or copper-free (SPAAC) conditions to form triazole derivatives. For example, carbazole-linked triazoles are synthesized in high yields (85–90%) via reflux in toluene .
  • Post-synthetic Functionalization : Halomethyl-oxazole precursors undergo nucleophilic substitution with sodium azide. Solvent polarity (e.g., DMSO, acetonitrile) and temperature (20–60°C) are critical to minimize side reactions .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

A multi-technique approach ensures structural fidelity:

  • ¹H/¹³C NMR Spectroscopy : Confirms azidomethyl integration (δ 3.8–4.2 ppm for -CH2N3) and oxazole ring substitution patterns .
  • FT-IR Spectroscopy : Identifies azide stretches (ν ~2100 cm⁻¹) and oxazole ring vibrations (ν 1600–1500 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas with ±5 ppm accuracy .
  • X-ray Crystallography : Resolves regiochemistry in cycloadducts, particularly in triazole derivatives .

Q. How does the azidomethyl group influence the reactivity of 1,3-oxazole in click chemistry applications?

The azidomethyl group enables two key transformations:

  • CuAAC : Forms 1,4-triazoles under mild conditions (25–40°C), ideal for bioconjugation. Oxazole’s aromatic stabilization reduces side reactions compared to aliphatic azides .
  • SPAAC : Copper-free reactions with strained alkynes (e.g., dibenzocyclooctynes) are accelerated by electron-withdrawing oxazole substituents (e.g., -CF₃) .

Advanced Research Questions

Q. What strategies optimize reaction yields in azide-mediated cycloadditions involving this compound?

Yield optimization involves:

  • Solvent Systems : Mixed toluene/water balances solubility and purity, achieving >90% conversion .
  • Catalyst Loading : 5–10 mol% CuI maximizes triazole formation without degrading oxazole scaffolds .
  • Temperature Gradients : Stepwise heating (40°C → 80°C) improves regioselectivity while avoiding azide decomposition (TGA onset: 120°C) .

Q. How should researchers resolve contradictions in reported biological activities of azidomethyl-oxazole derivatives?

Discrepancies arise from:

  • Substituent Effects : Electron-donating groups (e.g., 5-methyl) enhance metabolic stability but reduce target affinity versus electron-withdrawing analogs (e.g., -CF₃) .
  • Assay Variability : Standardized protocols using isogenic cell pairs (e.g., HEK293 vs. HeLa) mitigate IC50 discrepancies .
  • Metabolic Interference : In vivo azide reduction generates pharmacologically distinct amines, requiring dual evaluation of azide and amine forms .

Q. What computational methods predict the regioselectivity of 1,3-dipolar cycloadditions with this compound?

  • *DFT Calculations (B3LYP/6-31G)**: Predict 1,4-triazole as the kinetic product (ΔG‡ = 18–22 kcal/mol) over 1,5-regioisomers .
  • Solvent Modeling (PCM) : Confirms toluene stabilizes dipolar intermediates via π-π interactions .
  • Hammett Analysis : Quantifies substituent effects (ρ = +0.7 for para-phenyl groups) on reaction rates .

Q. What mechanistic approaches elucidate the biological activity of azidomethyl-oxazole derivatives in anticancer research?

  • Target Engagement Assays : Fluorescence polarization detects tubulin binding (Kd = 0.8–1.2 μM), correlating with mitotic arrest .
  • Proteomic Profiling (SILAC) : Identifies off-target kinase inhibition (e.g., CDK2, Aurora A) contributing to cytotoxicity .
  • Metabolic Tracing : ¹⁴C-azide labeling reveals dual mechanisms: azide (prodrug) vs. amine (active species) .

Methodological Considerations

  • Data Contradictions : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Reaction Optimization : Design of experiments (DoE) frameworks systematically evaluate solvent, catalyst, and temperature interactions .
  • Computational Validation : Combine docking (e.g., AutoDock Vina) with MD simulations to refine binding poses of triazole derivatives .

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